Benzo[d][1,2,3]thiadiazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-benzothiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHADHGAXUKFKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41972-62-7 | |
| Record name | 1,2,3-benzothiadiazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Mechanisms for Benzo D 1 2 3 Thiadiazol 6 Amine and Its Derivatives
Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Ring System
The formation of the 1,2,3-thiadiazole ring is the cornerstone of synthesizing benzo[d] mdpi.comnih.govgoogle.comthiadiazol-6-amine and related compounds. Key methodologies include the Hurd-Mori reaction, 1,3-dipolar cycloadditions, oxidative cyclizations, and cascade processes.
Hurd-Mori Reaction and its Mechanistic Variants.chemicalbook.comwikipedia.orgchemicalbook.com
The Hurd-Mori reaction is a classical and widely utilized method for the synthesis of 1,2,3-thiadiazoles. wikipedia.orgchemicalbook.com It involves the reaction of hydrazones, particularly those with an N-acyl or N-tosyl group, with thionyl chloride. wikipedia.org This reaction has proven to be a versatile tool for creating a variety of substituted 1,2,3-thiadiazoles. mdpi.comchemicalbook.com
A primary approach within the Hurd-Mori reaction framework is the cyclization of acyl and phenylsulfonyl hydrazones using thionyl chloride. mdpi.comchemicalbook.com For instance, pyrazolyl-phenylethanones can be reacted with semicarbazide (B1199961) to form a semicarbazone intermediate. mdpi.com This intermediate then undergoes cyclization with thionyl chloride to yield substituted 1,2,3-thiadiazoles in good to excellent yields. mdpi.com Similarly, ionic liquid sulfonyl hydrazones react with ketones or diketones to produce an ionic liquid hydrazone, which upon treatment with thionyl chloride, furnishes substituted 1,2,3-thiadiazoles in high yields (80–91%). mdpi.com
The reaction mechanism is believed to proceed through several steps. The alcohol attacks the sulfur of thionyl chloride, displacing the pi bonding electrons onto the oxygen. youtube.com The lone pair on the oxygen then reforms the pi bond, leading to the displacement of a chloride ion. youtube.com A base, such as pyridine, then removes a proton from the oxonium ion, converting the hydroxyl group into a good leaving group. youtube.com This leaving group is subsequently displaced by the attack of the chloride ion in an SN2 reaction, which can lead to an inversion of configuration if a stereocenter is present. youtube.com The leaving group then fragments into sulfur dioxide and another chloride ion. youtube.com
The success of the Hurd-Mori reaction can be significantly influenced by the nature of substituents on the starting materials. For example, in the synthesis of pyrrolo[2,3-d] mdpi.comnih.govgoogle.comthiadiazole-6-carboxylates, the presence of an electron-withdrawing protecting group on the pyrrolidine (B122466) nitrogen is crucial for a successful cyclization. nih.govnih.gov Electron-donating groups, such as alkyl groups, result in poor conversion to the desired 1,2,3-thiadiazoles, whereas an electron-withdrawing methyl carbamate (B1207046) group leads to superior yields. nih.govnih.gov
Table 1: Examples of Hurd-Mori Reactions for 1,2,3-Thiadiazole Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
| Pyrazolyl-phenylethanone semicarbazone | Thionyl chloride | Pyrazolyl-1,2,3-thiadiazole | Good to excellent | mdpi.com |
| Ionic liquid hydrazone | Thionyl chloride | Substituted 1,2,3-thiadiazole | 80-91% | mdpi.com |
| Pyrrolidine precursor with electron-withdrawing N-protecting group | Thionyl chloride | Pyrrolo[2,3-d] mdpi.comnih.govgoogle.comthiadiazole-6-carboxylate | Superior | nih.govnih.gov |
| Pyrrolidine precursor with electron-donating N-protecting group | Thionyl chloride | Pyrrolo[2,3-d] mdpi.comnih.govgoogle.comthiadiazole-6-carboxylate | Poor | nih.govnih.gov |
While thionyl chloride is the most common reagent, sulfur dichloride can also be employed in Hurd-Mori type reactions for the synthesis of 1,2,5-thiadiazoles. The reaction of ethylenediamine (B42938) with sulfur dichloride is one method for preparing the parent 1,2,5-thiadiazole. chemicalbook.com Similarly, 2,3-diaminobutane reacts with sulfur dichloride to yield 3,4-dimethyl-1,2,5-thiadiazole. chemicalbook.com The process generally involves contacting an aliphatic α-diamine or α-dioxime with sulfur monochloride or sulfur dichloride in an inert solvent like benzene (B151609) or dimethylformamide. google.com An excess of the sulfur chloride reagent is typically used. google.com
1,3-Dipolar Cycloaddition Approaches for Thiadiazole Formation.wikipedia.orgnih.gov
1,3-Dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including 1,2,3-thiadiazoles. wikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The reaction is often referred to as the Huisgen cycloaddition, particularly when an organic azide (B81097) reacts with an alkyne to form a 1,2,3-triazole. wikipedia.org
In the context of thiadiazole synthesis, a relevant 1,3-dipolar cycloaddition involves the reaction of nitrile oxides with a suitable dipolarophile. wikipedia.org For instance, the cycloaddition of a thiazolo[5,4-d]pyrimidine (B3050601) 1-oxide with dimethyl acetylenedicarboxylate (B1228247) leads to a ring transformation of the thiazole (B1198619) moiety, ultimately forming a pyrrolo[3,2-d]pyrimidine via a pyrimido[4,5-b] mdpi.comorganic-chemistry.orgthiazine intermediate. rsc.org These reactions are valuable due to their stereospecificity, diastereoselectivity, and regioselectivity. wikipedia.org
Oxidative Cyclization Pathways for Hydrazones Bearing Thioamide Groups.researchgate.net
The oxidative cyclization of hydrazones that contain thioamide groups presents another important route to 1,2,3-thiadiazoles. researchgate.net This method is considered one of the main approaches for constructing the 1,2,3-thiadiazole ring. researchgate.net A notable example is the electrochemical synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones, catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This protocol is advantageous as it is mild, metal-free, and does not require an external oxidant. rsc.org Mechanistic studies suggest the reaction proceeds through a tandem addition and chemoselective C–S coupling sequence. rsc.org
Another example involves the use of molecular iodine to promote the oxidative cyclization of 1,4-benzodioxine-based thiosemicarbazones with various substituted phenyl isothiocyanates. nih.gov This reaction, conducted in the presence of potassium carbonate in chloroform, yields 1,3,4-thiadiazole-fused- mdpi.comnih.govorganic-chemistry.org-thiadiazole derivatives. nih.gov
Cascade Processes in 1,2,3-Thiadiazole Synthesis.mdpi.com
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex molecules like 1,2,3-thiadiazoles in a single operation, avoiding the isolation of intermediates. nih.gov One such process involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate that subsequently cyclizes with a sulfur reagent in a basic medium to produce disubstituted 1,2,3-thiadiazoles. mdpi.com The yields of this reaction are substrate-dependent, with a bromophenyl substituent affording a 68% yield, while dihydroxyphenyl and nitrophenyl groups fail to produce the desired product. mdpi.com
Another cascade approach involves a four-component reaction utilizing an Ugi/Wittig cyclization to synthesize polysubstituted thiazoles. nih.gov While not directly forming 1,2,3-thiadiazoles, this highlights the power of cascade reactions in heterocyclic synthesis.
Synthetic Routes to Benzo-Fused 1,2,3-Thiadiazole Scaffolds
The creation of the benzo[d] nih.govresearchgate.netrsc.orgthiadiazole core is a foundational step in the synthesis of its 6-amino derivative. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic techniques, to efficiently construct this heterocyclic system.
Annulation Strategies for Benzo[d]nih.govresearchgate.netrsc.orgthiadiazole Core Synthesis
Annulation, or ring-forming, strategies are central to building the benzo[d] nih.govresearchgate.netrsc.orgthiadiazole skeleton. The most prominent and historically significant method is the Herz reaction. rsc.orgmdpi.com This process typically involves the reaction of an appropriately substituted aniline (B41778) with sulfur monochloride (S₂Cl₂) or disulfur (B1233692) dichloride to form a benzodithiazolium salt, known as a Herz salt. mdpi.com Subsequent diazotization of these salts leads to the formation of the 1,2,3-benzothiadiazole (B1199882) ring system. rsc.org
Another key annulation approach is the Hurd-Mori reaction, which involves the cyclization of semicarbazones derived from ketones using thionyl chloride (SOCl₂). mdpi.comresearchgate.net While broadly applicable for 1,2,3-thiadiazoles, its application to specific benzofused systems depends on the availability of the corresponding ortho-substituted precursors.
Directed Functionalization of Precursor Anilines and Substituted Benzenes
A primary route to benzo[d] nih.govresearchgate.netrsc.orgthiadiazol-6-amine involves starting with an aniline that already contains the desired amino group or a precursor group at the para-position. For instance, the synthesis of 6-substituted 2-aminobenzothiazoles often begins with 4-substituted anilines, which are then treated with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.govresearchgate.netsphinxsai.com This classical method involves the in-situ formation of a thiourea, which then undergoes oxidative cyclization. researchgate.net
Similarly, to obtain the target benzo[d] nih.govresearchgate.netrsc.orgthiadiazol-6-amine, one could envision starting with a 1,2-diamino-4-substituted benzene derivative. The synthesis of the thiadiazole ring would then be carried out on this pre-functionalized aromatic core. One specific example involves the reduction of a nitro-benzo nih.govresearchgate.netrsc.orgthiadiazole mixture using iron powder and hydrochloric acid to yield the corresponding amino-benzo nih.govresearchgate.netrsc.orgthiadiazoles. chemicalbook.com This indicates that the amine group can be introduced by reducing a nitro group that was present on the benzene ring before or after the thiadiazole ring formation.
Nucleophilic Aromatic Substitution Reactions on Halogenated Benzo[d]nih.govresearchgate.netrsc.orgthiadiazoles
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing the amine functionality onto a pre-formed halogenated benzothiadiazole core. nih.govrsc.org The electron-withdrawing nature of the thiadiazole ring activates the attached benzene ring towards nucleophilic attack, facilitating the displacement of a halide (typically fluorine or chlorine) at the 6-position by an amine. nih.govresearchgate.net
Studies on related dibromo- and dihalobenzothiadiazole systems have demonstrated the feasibility of selective monosubstitution with amines like morpholine (B109124). researchgate.netsemanticscholar.org The reaction conditions, such as temperature, solvent, and the amount of nucleophile, can be tuned to control the extent of substitution, allowing for the selective formation of mono-aminated products. researchgate.net For example, reacting 4,7-dibromobenzo[d] nih.govresearchgate.netrsc.orgthiadiazole with morpholine at room temperature selectively yields the 4-monosubstituted product. semanticscholar.org This selectivity is crucial for synthesizing specifically functionalized derivatives like the 6-amino compound.
The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the halide). nih.gov
Palladium-Catalyzed Cross-Coupling and C-H Arylation for Benzo[d]nih.govresearchgate.netrsc.orgthiadiazole Derivatives
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a preeminent example and a highly effective method for synthesizing aryl amines from aryl halides. wikipedia.orgyoutube.com This reaction would involve coupling a 6-halo-benzo[d] nih.govresearchgate.netrsc.orgthiadiazole with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a palladium complex featuring specialized, bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos. wikipedia.orgyoutube.comnih.gov
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine and deprotonation to form a palladium-amido complex, and finally, reductive elimination to release the desired aryl amine and regenerate the Pd(0) catalyst. youtube.comresearchgate.net The development of sophisticated ligands has been critical to the reaction's success, expanding its scope to a wide range of amines and aryl halides under milder conditions. wikipedia.orgyoutube.com This methodology has been successfully applied to various heterocyclic systems, including the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. nih.gov
Table 1: Examples of Palladium-Catalyzed C-N Coupling Reactions
| Aryl Halide Substrate | Amine/Ammonia Source | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chlorides/Bromides | Aqueous Ammonia | Pd(OAc)₂ / KPhos | Hydroxide | Water | Varies | Primary Arylamine | nih.gov |
| Bromoarenes/Chloroarenes | Primary Amines/Anilines | Palladium / Triazene-linked supports | - | - | 100 °C | N-substituted 2-aminoarenes | nih.gov |
| Aryl Halides | Secondary Amines/Anilines | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOt-Bu | Toluene | Varies | Aryl Amine | wikipedia.org |
| 4-Bromobenzothiadiazole | Various Amines | Pd(OAc)₂ / Phosphine Ligands | K₂CO₃/Pivalate | DMA | High Temp | Arylated Benzothiadiazoles | nih.govnih.gov |
Direct C-H arylation is another advanced palladium-catalyzed strategy. This method involves the coupling of a C-H bond in the benzothiadiazole ring with an aryl halide. nih.govnih.gov While often used to attach larger aryl groups, variations of C-H activation could potentially be adapted for amination. Studies on benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netrsc.orgthiadiazole) show that direct C-H arylation with bromoarenes is a powerful tool for forming C-C bonds, and similar principles can apply to C-N bond formation. nih.govnih.gov
Cyanation and other Specific Derivatization Reactions on Benzo[d]nih.govresearchgate.netrsc.orgthiadiazole Cores
The introduction of a cyano group onto the benzothiadiazole core represents another strategic derivatization. This is typically achieved through the cyanation of a halogenated precursor, such as a bromobenzothiadiazole, using a cyanide source like copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF. researchgate.netresearchgate.net
The resulting cyanobenzothiadiazole is a versatile intermediate. The cyano group can be subsequently hydrolyzed to a carboxylic acid or, more importantly for the synthesis of the target molecule, reduced to an aminomethyl group or potentially converted to a primary amine through more complex multi-step sequences. This provides an alternative, albeit longer, pathway to introducing an amino-containing functionality onto the ring.
Mechanistic Investigations of Benzo[d]nih.govresearchgate.netrsc.orgthiadiazol-6-amine and Analog Synthesis
The synthesis of benzo[d] nih.govresearchgate.netrsc.orgthiadiazole and its derivatives relies on well-established reaction mechanisms. For annulation via the Herz reaction, the process is initiated by an electrophilic attack of the sulfur monochloride on the aniline. mdpi.com This is followed by cyclization and subsequent transformations to form the benzodithiazolium (Herz) salt. The final step, diazotization, converts the remaining amino group into a diazonium salt, which then cyclizes with the adjacent sulfur atom to form the stable 1,2,3-thiadiazole ring.
In the synthesis of related benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, mechanistic studies have revealed that an in-situ generated disulfide can act as a photosensitizer. nih.govorganic-chemistry.org This disulfide facilitates the generation of singlet oxygen and superoxide (B77818) anions, which are the key oxidants for the final dehydrogenation step. nih.govorganic-chemistry.org While this applies to a different isomer, it highlights the complex and sometimes unexpected pathways that can operate in the formation of benzofused sulfur-nitrogen heterocycles.
For functionalization reactions, the mechanisms are also well-understood. Nucleophilic aromatic substitution (SNAr) on a 6-halobenzothiadiazole proceeds via a two-step addition-elimination mechanism, passing through a negatively charged Meisenheimer intermediate. nih.gov The stability of this intermediate is enhanced by the electron-withdrawing thiadiazole ring. In contrast, the palladium-catalyzed Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, ligand exchange/deprotonation, and reductive elimination, with the specific nature of the phosphine ligand being crucial for the efficiency of the reductive elimination step. wikipedia.orgyoutube.comresearchgate.net
Detailed Reaction Pathway Elucidation for Ring Formation
The construction of the 1,2,3-thiadiazole ring fused to a benzene ring is most prominently accomplished via the Hurd-Mori synthesis. mdpi.comwikipedia.org This classical yet effective method involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂). mdpi.comwikipedia.org
The general pathway begins with a ketone that possesses an α-methylene group, which is first converted into its corresponding semicarbazone or tosylhydrazone. mdpi.comresearchgate.net This intermediate then undergoes an oxidative cyclization reaction upon treatment with thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.comresearchgate.net The mechanism involves the reaction of the hydrazone with thionyl chloride, leading to a chlorosulfinyl intermediate which subsequently cyclizes with the elimination of sulfur dioxide and hydrogen chloride to form the stable aromatic thiadiazole ring.
For the synthesis of benzo[d] nih.govnih.govijnrd.orgthiadiazole derivatives, the starting precursors are typically substituted benzene compounds that can be elaborated into the required hydrazone functionality. A common strategy for producing amino-substituted benzothiadiazoles involves the nitration of the benzothiadiazole core, followed by chemical reduction of the nitro group to an amine.
Recent advancements have led to improved variations of the Hurd-Mori reaction. One such development is a metal-free approach that utilizes N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), offering a more environmentally benign alternative. mdpi.comorganic-chemistry.org
Another foundational reaction in the broader field of fused sulfur-nitrogen heterocycles is the Herz reaction, which constructs benzo nih.govnih.govijnrd.orgdithiazole salts from aniline precursors using disulfur dichloride. mdpi.com While it yields a different heterocycle, the principle of starting from an aniline derivative to build the fused ring system is a cornerstone concept that underscores the importance of substituted anilines in this area of synthetic chemistry. mdpi.com
Table 1: Key Methodologies for 1,2,3-Thiadiazole Ring Formation
| Reaction Name | Key Reagents | Precursor | Description | Reference |
|---|---|---|---|---|
| Hurd-Mori Synthesis | Thionyl chloride (SOCl₂) | α-Methylene ketone hydrazone (e.g., semicarbazone, tosylhydrazone) | Classical method involving oxidative cyclization of a hydrazone to form the 1,2,3-thiadiazole ring. | mdpi.comwikipedia.org |
| Improved Hurd-Mori | Elemental sulfur, TBAI (catalyst) | N-Tosylhydrazone | A metal-free and milder alternative to the classical Hurd-Mori synthesis. | mdpi.comorganic-chemistry.org |
| Herz Reaction (Analogous Principle) | Disulfur dichloride (S₂Cl₂) | Aniline derivative | Forms a related benzo nih.govnih.govijnrd.orgdithiazole ring system, highlighting the use of aniline precursors for fused heterocycles. | mdpi.com |
Studies on Regioselectivity and Stereochemical Control
Regioselectivity is a critical consideration in the synthesis of substituted benzo[d] nih.govnih.govijnrd.orgthiadiazoles, as it dictates the position of substituents on the benzene ring. The substitution pattern of the starting material, typically a substituted aniline, governs the final arrangement of the product.
In reactions analogous to the Herz synthesis, the cyclization on an asymmetrically substituted aniline is directed by the electronic properties of the ring. The reaction proceeds preferentially at the most electron-rich ortho carbon position relative to the directing amino group. mdpi.com This principle is fundamental to controlling the isomer distribution. For example, the synthesis of benzo[d] nih.govnih.govijnrd.orgthiadiazol-6-amine would necessitate a starting material like a 1,3-phenylenediamine derivative (or its synthetic equivalent, such as a nitroaniline). One amino group would be transformed to participate in the thiadiazole ring formation, while the electronic nature of the second group (at what will become the 6-position) influences the site of cyclization.
Studies on the Hurd-Mori reaction for forming related bicyclic systems, such as pyrrolo[2,3-d] nih.govnih.govijnrd.orgthiadiazoles, have shown that the success and yield of the cyclization are highly dependent on the electronic nature of substituents on the precursor ring. nih.gov Specifically, electron-withdrawing groups attached to the nitrogen of the pyrrolidine precursor resulted in significantly better yields of the desired thiadiazole product. nih.gov This suggests that for the synthesis of benzo[d] nih.govnih.govijnrd.orgthiadiazoles, the electronic properties of substituents on the benzene ring play a crucial role in the efficiency of the ring-closing step.
Stereochemical control is generally not a factor for the core benzo[d] nih.govnih.govijnrd.orgthiadiazole structure, as the fused aromatic ring system is planar. Stereochemistry becomes relevant only when chiral centers are present in the side chains or substituents attached to the heterocyclic core.
Table 2: Factors Influencing Regioselectivity in Fused Heterocycle Synthesis
| Reaction Type | Controlling Factor | Outcome | Reference |
|---|---|---|---|
| Herz-type Cyclization | Electronic density of the aromatic ring | Cyclization occurs preferentially at the most electron-rich ortho position of the aniline precursor. | mdpi.com |
| Hurd-Mori Cyclization (Bicyclic Systems) | Electronic nature of precursor substituents | Electron-withdrawing groups on the precursor ring can enhance reaction yields and success. | nih.gov |
Transformations of Benzo[d]nih.govnih.govijnrd.orgthiadiazole Derivatives to Other Heterocyclic Systems
The benzo[d] nih.govnih.govijnrd.orgthiadiazole scaffold can serve as a versatile intermediate for the synthesis of other heterocyclic structures. The functional groups on the ring, particularly the amine group in the title compound, provide reactive sites for such transformations.
One notable transformation is the conversion of 1,2,3-thiadiazoles into 1,2,4-triazoles. Research has demonstrated that a 1,2,3-thiadiazole-5-carboxylate can be converted into a 1,2,3-thiadiazole acetanilide (B955) derivative. mdpi.com This intermediate, under basic conditions, can undergo cyclization to furnish a 1,2,4-triazole (B32235) ring system, showcasing a ring system interconversion. mdpi.com
Furthermore, the amino group of benzo[d] nih.govnih.govijnrd.orgthiadiazol-6-amine is a key functional handle for derivatization. Drawing parallels from the chemistry of other aminobenzothiazoles, this amine can undergo diazotization. researchgate.netnih.gov The process involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (Ar-N₂⁺). byjus.com These diazonium salts are highly valuable synthetic intermediates. nih.govmasterorganicchemistry.com Although extremely reactive, they can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction, allowing for the introduction of halides, cyano groups, and hydroxyl groups. This opens up a vast chemical space for creating novel derivatives. The diazonium intermediate could also potentially be used in coupling reactions to construct more complex, fused heterocyclic systems. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For the structural assignment of Benzo[d] sci-hub.sersc.orgresearchgate.netthiadiazol-6-amine and its derivatives, both Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the context of Benzo[d] sci-hub.sersc.orgresearchgate.netthiadiazol-6-amine derivatives, the chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are key parameters.
For instance, in a study of related benzothiazole (B30560) derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The specific shifts and splitting patterns are influenced by the substituents on the benzothiazole ring. For example, a derivative, (Z)-2-((6-(5-(((E)-3,4-dimethylbenzylidene)amino)-1,3,4-thiadiazol-2-yl)benzo[d]thiazol-2-yl)imino)thiazolidin-4-one, showed a singlet for the N-H proton at δ 11.91 ppm. nih.gov Another related compound, 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole, displayed a multiplet for the aromatic protons between δ 8.13-6.96 ppm and a singlet for the CH₂ protons at δ 5.55 ppm. ijfmr.com
The analysis of these spectra allows for the precise assignment of each proton to its position in the molecular structure, which is crucial for confirming the successful synthesis of the target compound.
Table 1: Representative ¹H NMR Data for Related Benzimidazole and Benzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole ijfmr.com | DMSO-d₆ | 8.13-6.96 (m, 12H, Ar-H), 5.55 (s, 2H, CH₂) |
| 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole ijfmr.com | DMSO-d₆ | 8.25-7.01 (m, 12H, Ar-H), 5.57 (s, 2H, CH₂) |
| (Z)-2-((6-(5-(((E)-3,4-dimethylbenzylidene)amino)-1,3,4-thiadiazol-2-yl)benzo[d]thiazol-2-yl)imino)thiazolidin-4-one nih.gov | DMSO-d₆ | 11.91 (s, 1H, N-H), Aromatic protons and other signals |
Note: This table provides examples from related structures to illustrate typical chemical shift ranges. Data for Benzo[d] sci-hub.sersc.orgresearchgate.netthiadiazol-6-amine itself may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal indicates its chemical environment.
In the analysis of benzazole derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings show characteristic chemical shifts. For example, in 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole, the carbon signals were observed in the range of δ 47.3-167.1 ppm. ijfmr.com The specific chemical shifts are influenced by the electronic effects of the heteroatoms (N, S) and other substituents. mdpi.com The carbon attached to the nitrogen in the imidazole (B134444) ring, for instance, appears at a characteristic downfield shift. nih.gov
The number of signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule. youtube.com For Benzo[d] sci-hub.sersc.orgresearchgate.netthiadiazol-6-amine, the ¹³C NMR spectrum would be expected to show a specific number of signals corresponding to the unique carbon atoms in its structure, aiding in its definitive identification.
Table 2: Representative ¹³C NMR Data for Related Benzimidazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole ijfmr.com | DMSO-d₆ | 167.1, 152.4, 150.3, 141.9, 138.4, 135.7, 132.7, 131.6, 131.2, 129.8, 129.5, 129.2, 128.8, 128.4, 128.1, 124.0, 123.6, 119.4, 115.4, 47.3 |
| 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole ijfmr.com | DMSO-d₆ | 162.3, 152.8, 150.9, 143.1, 136.3, 133.6, 131.9, 129.2, 128.6, 127.2, 127.0, 123.3, 122.7, 119.7, 116.5, 116.4, 116.2, 115.9, 111.5, 47.2 |
Note: This table provides examples from related structures to illustrate typical chemical shift ranges. Data for Benzo[d] sci-hub.sersc.orgresearchgate.netthiadiazol-6-amine itself may vary.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a synthesized compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized molecule like Benzo[d] sci-hub.sersc.orgresearchgate.netthiadiazol-6-amine.
For example, in the characterization of a related benzo[c] sci-hub.sersc.orgjocpr.comthiadiazole derivative, HRMS was used to determine the exact mass, which was found to be in excellent agreement with the calculated value. sci-hub.se The mass spectra of 1,2,3-thiadiazoles often show the elimination of a nitrogen molecule from the molecular ion as a primary fragmentation step. rsc.org This precise mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used to assess the purity of a sample and to confirm the identity of the components.
In the synthesis of derivatives of 1,3,4-thiadiazole, LC-MS can be employed to monitor the progress of a reaction and to purify the final product. jocpr.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component. This allows for the identification of the desired product and any impurities or byproducts.
Vibrational Spectroscopy for Functional Group and Structural Insights
Fourier Transform Infrared (FT-IR) Spectroscopy
No specific Fourier Transform Infrared (FT-IR) spectroscopic data, including characteristic absorption bands and vibrational modes for Benzo[d]thiadiazol-6-amine, are available in the reviewed literature.
Raman and Resonance Raman Spectroscopies
There are no published studies detailing the Raman or Resonance Raman spectra of Benzo[d]thiadiazol-6-amine.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Electronic Structure
A crystal structure of Benzo[d]thiadiazol-6-amine determined by single-crystal X-ray diffraction has not been reported. As a result, precise data on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing are unavailable.
UV-Visible Spectroscopy in Mechanistic Studies (e.g., DNA Binding Interactions)
Investigations into the UV-Visible spectroscopic properties of Benzo[d]thiadiazol-6-amine, particularly in the context of its interaction with biological macromolecules such as DNA, have not been found in the scientific literature. Therefore, no data regarding its absorption maxima, molar absorptivity, or binding constants with DNA can be provided.
Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound Benzo[d] researchgate.netnih.govcore.ac.ukthiadiazol-6-amine are not presently available. While extensive research has been conducted on the parent heterocycle, benzo[d] researchgate.netnih.govcore.ac.ukthiadiazole (isoBTD), and its various derivatives (e.g., bromo- and fluoro-substituted analogs), the specific computational data for the 6-amino substituted version as required by the detailed outline could not be located.
The existing body of research provides valuable insights into the electronic structure and properties of the benzo[d] researchgate.netnih.govcore.ac.ukthiadiazole ring system. For instance, studies on isoBTD and its derivatives consistently use the theoretical approaches mentioned in the requested outline, such as Density Functional Theory (DFT) for ground state properties and Time-Dependent DFT (TD-DFT) for excited states. mdpi.comresearchgate.netnih.gov These studies have established that the properties of the core ring system can be tuned by the addition of different functional groups. researchgate.netnih.gov
However, without specific studies on Benzo[d] researchgate.netnih.govcore.ac.ukthiadiazol-6-amine, it is not possible to provide the scientifically accurate, quantitative data requested for the following sections:
Theoretical and Computational Chemistry Studies of Benzo D 1 2 3 Thiadiazol 6 Amine
Analysis of Molecular Orbitals and Reactivity Descriptors
Electron Affinity and Ionization Potential Determination
Therefore, this article cannot be generated as per the specific instructions due to the absence of the required factual data in the public domain. Further experimental and computational research would be needed to elucidate the specific properties of Benzo[d] researchgate.netnih.govcore.ac.ukthiadiazol-6-amine.
Dipole Moment and Chemical Potential Calculations
Theoretical calculations are crucial for understanding the electronic properties of molecules like Benzo[d] acs.orgnih.govnih.govthiadiazol-6-amine. The dipole moment (µ) and chemical potential are fundamental descriptors that provide insight into a molecule's polarity, charge distribution, and reactivity.
The ground-state dipole moment is often determined using quantum chemical calculations, while solvatochromic methods, which analyze the shifts in absorption and fluorescence spectra in different solvents, can be used to estimate both ground-state (µg) and excited-state (µe) dipole moments. researchgate.net For many heterocyclic compounds, the excited-state dipole moment is observed to be greater than the ground-state dipole moment, indicating a more significant charge separation upon photoexcitation. researchgate.net For instance, studies on other donor-acceptor dyes featuring a benzo[c] acs.orgnih.govresearchgate.netthiadiazole core have used Lippert-Mataga analysis to determine the change in dipole moment (Δμ) upon excitation, with values ranging from 8 to 33 Debye (D). researchgate.net
Chemical potential is related to a molecule's electron affinity (EA), which quantifies its electron-accepting capability. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and equation-of-motion coupled-cluster methods (bt-STEOM-CCSD), are employed to calculate these properties. nih.gov For example, calculations on benzo[1,2-d:4,5-d′]bis( acs.orgnih.govnih.govthiadiazole) (isoBBT) showed a significant electron affinity of 1.09 eV, indicating its electron-deficient nature. nih.gov Introducing electron-withdrawing groups like bromine can further enhance the electron deficiency of the benzothiadiazole system. nih.gov These computational approaches are vital for tuning the electronic characteristics of such molecules for specific applications in materials science and medicinal chemistry.
Table 1: Calculated Electronic Properties of Related Benzothiadiazole Systems
| Compound | Property | Calculated Value (eV) | Method |
|---|---|---|---|
| Benzo[1,2-d:4,5-d′]bis( acs.orgnih.govnih.govthiadiazole) (isoBBT) | Electron Affinity (EA) | 1.09 | bt-STEOM-CCSD |
Computational Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to explore the reaction mechanisms and pathways involving benzothiadiazole derivatives. These studies can predict reactivity, identify intermediates, and elucidate the energetics of chemical transformations.
One of the key reactive features of the 1,2,3-thiadiazole (B1210528) ring system is its ability to act as a surrogate for diazo compounds. acs.org Theoretical studies show that 1,2,3-triazoles and their analogues, including thiadiazoles, can exist in equilibrium with their ring-opened diazo isomers. acs.org These transient diazo species can then be trapped by metal catalysts to generate reactive metal carbenoids, which are versatile intermediates in organic synthesis. acs.org
The reactivity of the benzothiadiazole core is also influenced by its substituent groups, a phenomenon that can be explored computationally. For example, studies on the nucleophilic substitution reactions of brominated benzo-bis-thiadiazoles with various amines have shown that the reaction rates are dependent on the electronic nature of the starting material. nih.gov The reaction of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( acs.orgnih.govnih.govthiadiazole) with morpholine (B109124) proceeds faster than that of the monobrominated analogue, a trend that can be rationalized through computational analysis of the molecules' electronic structures and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov
Furthermore, the synthesis of the core benzodithiazole structure, often via the Herz reaction, involves complex mechanisms that computational studies can help unravel. mdpi.commdpi.com The reaction involves the formation of a benzo acs.orgnih.govnih.govdithiazolium cation, a planar, 10-π aromatic system that is a key intermediate. mdpi.commdpi.com Understanding the stability and reactivity of such intermediates is critical for optimizing reaction conditions and yields.
In Silico Molecular Docking and Dynamics Simulations for Biological Target Interactions
In silico techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing the interactions between small molecules, such as derivatives of Benzo[d] acs.orgnih.govnih.govthiadiazol-6-amine, and their biological targets. These methods help in rational drug design by identifying potential binding modes, predicting binding affinities, and assessing the stability of ligand-protein complexes.
Molecular docking studies are widely performed on thiadiazole-containing compounds to evaluate their potential as therapeutic agents. For example, benzimidazole-thiadiazole hybrids have been docked against the 14-α demethylase enzyme (CYP51) from Candida species, a key target in antifungal therapy. acs.org In these studies, the thiadiazole core often plays a crucial role in interacting with the heme group of the enzyme, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, such as MET508. acs.org
Similarly, derivatives of the related benzo[d]thiazol-2-amine scaffold have been evaluated as potential anticancer agents by docking them into the ATP-binding site of the Human Epidermal growth factor receptor (HER). nih.gov The docking scores, which represent the predicted binding affinity, can distinguish between compounds with varying potencies. For instance, certain derivatives showed strong binding affinities with docking scores as favorable as -10.4 kcal/mol. nih.gov
To complement the static picture provided by docking, molecular dynamics (MD) simulations are run to observe the dynamic behavior of the ligand-protein complex over time. A 100-nanosecond MD simulation can test the stability of the docked conformation. acs.org The analysis of the simulation trajectory can confirm whether the key interactions observed in docking are maintained, thus providing greater confidence in the predicted binding mode. nih.gov Furthermore, post-processing analyses like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can provide a more refined estimation of the binding free energy. nih.gov
These computational approaches have been applied to thiadiazole derivatives against a range of biological targets, including bacterial enzymes, viral proteases like the main protease (Mpro) of SARS-CoV-2, and protein kinases involved in cancer, such as p56lck. nih.govbiointerfaceresearch.comnih.gov The results consistently highlight the versatility of the thiadiazole scaffold in forming effective interactions with diverse biological macromolecules.
Table 2: Examples of Molecular Docking Studies on Thiadiazole Derivatives
| Derivative Class | Biological Target | Top Docking Score (kcal/mol) |
|---|---|---|
| Benzimidazole-Thiadiazole Hybrids | Candida CYP51 | -10.928 |
| Benzo[d]thiazol-2-amine Derivatives | Human Epidermal growth factor receptor (HER) | -10.4 |
| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | -11.4 |
| bis- acs.orgnih.govresearchgate.netthiadiazolimines | SARS-CoV-2 Main Protease (Mpro) | -7.50 |
Structure Activity Relationship Sar and Mechanistic Studies of Biological Activities
General Principles of SAR for Benzo[d]nih.govmdpi.comnih.govthiadiazole Scaffolds
The foundational structure of benzo[d] nih.govmdpi.comnih.govthiadiazole provides a versatile template for the development of pharmacologically active agents. mdpi.com The inherent aromaticity of the fused ring system and the presence of the thiadiazole moiety contribute to its stability and ability to interact with biological targets. mdpi.com
Substitutions on both the thiadiazole and benzene (B151609) rings of the benzo[d] nih.govmdpi.comnih.govthiadiazole scaffold have profound effects on its biological activity.
Thiadiazole Moiety: The thiadiazole ring itself is a key pharmacophore, acting as a hydrogen binding domain and a two-electron donor system. wjpmr.com Modifications at the 4- and 5-positions of the 1,2,3-thiadiazole (B1210528) ring have been shown to be critical for certain biological activities. For instance, in a series of necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position were found to be optimal for potency. nih.gov
Benzene Moiety: The substitution pattern on the benzene ring also significantly modulates the biological properties. The introduction of bromine atoms, for example, can enhance the electron-deficient nature of the molecule without significantly altering its aromaticity, thereby increasing its reactivity in nucleophilic substitution reactions. nih.gov The position of substituents is also crucial. For example, in some series of compounds, para-substituted derivatives exhibited greater cytotoxic potency than their ortho-substituted counterparts. mdpi.com Furthermore, the presence of electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OCH3) on the benzo[d]thiazole ring has been shown to be pivotal for antibacterial activity.
The following table summarizes the impact of various substitutions on the biological efficacy of benzo[d] nih.govmdpi.comnih.govthiadiazole derivatives:
| Substitution | Position | Effect on Biological Activity |
| Small cyclic alkyl groups (e.g., cyclopropyl) | 4-position of thiadiazole | Optimal for necroptosis inhibitory activity nih.gov |
| 2,6-Dihalobenzylamides | 5-position of thiadiazole | Optimal for necroptosis inhibitory activity nih.gov |
| Bromine atoms | Benzene ring | Increases reactivity in nucleophilic substitution nih.gov |
| Electron-donating groups (e.g., OH, OCH3) | Benzene ring | Pivotal for antibacterial activity |
| 2,4-Br2 group on a phenyl ring substituent | --- | Significantly increased anti-HIV potential mdpi.com |
The position of the amino group and other functional groups on the benzo[d] nih.govmdpi.comnih.govthiadiazole scaffold is a critical determinant of its biological activity.
Amino Group: A free amino group can be essential for antibacterial activity. In some 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the free amine conferred maximum activity, which decreased upon substitution. nih.gov The position of the amino group also matters. For instance, in the context of 2-amino-5-substituted-1,3,4-thiadiazoles, the nature of the substituent at the C-5 position significantly influences antimicrobial activity. nih.gov
C-2 Position: The second position of the benzothiazole (B30560) ring is a common site for attaching various substituents to derive antiviral compounds. mdpi.com
C-5 and C-6 Positions: Methyl group substitution at the 5th or 6th position of the benzothiazole ring has been found to increase the potency of antiviral compounds. mdpi.com In a study of benzo[d]thiazol-2(3H)one based sigma receptor ligands, 3,6-disubstituted derivatives were investigated for their affinity and selectivity. nih.gov
The following table illustrates the position-specific effects of different functionalities:
| Position | Functionality | Effect on Biological Activity |
| C-2 | Amino group | Often crucial for antibacterial activity nih.gov |
| C-2 | Aryl moieties (pyrazole, pyridine, etc.) | Confers antiviral activity mdpi.com |
| C-5 | Methyl group | Increases antiviral potency mdpi.com |
| C-6 | Methyl group | Increases antiviral potency mdpi.com |
Mechanistic Investigations of Antimicrobial Activities
The antimicrobial properties of benzo[d] nih.govmdpi.comnih.govthiadiazole derivatives have been the subject of extensive research, revealing diverse mechanisms of action.
Benzo[d] nih.govmdpi.comnih.govthiadiazole and its related benzothiazole derivatives exhibit antibacterial activity through various mechanisms. One key target is the inhibition of essential bacterial enzymes. For example, certain benzothiazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. acs.org Specifically, some derivatives were found to be potent inhibitors of the GyrB and ParE subunits of these enzymes. nih.gov This dual-targeting capability can lead to a lower frequency of resistance development. acs.org
The antifungal activity of thiadiazole derivatives is also a significant area of study. wjpmr.com While the precise mechanisms are still being elucidated for many compounds, it is known that the thiadiazole moiety can act as a bio-isosteric replacement for the thiazole (B1198619) ring found in some antifungal agents. wjpmr.com Some 1,2,3-thiadiazole derivatives containing a carboxamide moiety have displayed broad-spectrum fungicidal activity against a range of fungal strains. mdpi.com The antifungal efficacy can be influenced by substituents, as seen with organotin derivatives of benzo nih.govmdpi.comnih.govthiadiazole-7-carboxylates, which showed potent activity against certain plant pathogenic fungi. mdpi.com
Benzothiazole derivatives have demonstrated potential as antiviral agents against a variety of viruses, including Dengue virus, Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV). mdpi.combohrium.com A primary mechanism of action involves the inhibition of viral enzymes. For instance, benzothiazole derivatives have been identified as inhibitors of the HCV NS3 helicase and the Dengue virus NS2B/NS3 protease. bohrium.com For HIV, thioacetanilide-based 1,2,3-thiadiazole scaffolds have shown remarkable anti-HIV activity. mdpi.com Furthermore, some 1,2,3-triazole-benzofused molecular conjugates have been investigated as potential anti-SARS-CoV-2 agents by targeting the viral spike protein to prevent entry into host cells. nih.govnih.gov
Anticancer and Antitumor Research: Mechanistic Aspects
The benzo[d] Current time information in גולן, IL.nih.govnih.govthiadiazole scaffold and its related benzothiazole structures are of significant interest in oncology research due to their diverse mechanisms of action against cancer cells. nih.govresearchgate.net These compounds have been shown to be effective against various cancer cell lines through multiple pathways. nih.gov Research has focused on modifying the core benzothiazole nucleus to enhance its antitumor properties, leading to derivatives that interact with specific biological targets. frontiersin.org
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Derivatives of the broader benzothiazole family have demonstrated potent inhibitory activity against several kinases involved in cell proliferation and survival.
A series of sulfur-containing tetracyclic compounds, specifically 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, have been identified as potent inhibitors of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). nih.govnih.gov DYRK1A is a target with therapeutic potential in cancers and neurodegenerative diseases like Alzheimer's. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the benzo[b]thiophene ring are critical for activity. A notable compound from this series, 4k, which features a hydroxyl group at the 5-position, demonstrated significant inhibition of DYRK1A with an IC₅₀ value of 35 nM. nih.govnih.gov
Further investigation into the selectivity of compound 4k showed that it is a mixed inhibitor, also potently targeting CDC-like kinase 1 (CLK1), CLK4, and Haspin kinase. nih.govnih.gov Cross-inhibition of DYRK1A inhibitors with CLK family kinases is a frequently observed phenomenon. nih.gov Compound 4k displayed potent inhibition of CLK1 and CLK4 with IC₅₀ values of 20 nM and 26 nM, respectively, and a slightly lower potency against Haspin (IC₅₀ = 76 nM). nih.gov Docking studies suggest these compounds act as ATP-competitive inhibitors, binding within the ATP-binding pocket of the kinases. nih.gov
Table 1: Kinase Inhibition by 6H-benzo[b]indeno[1,2-d]thiophen-6-one Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4e (5-methoxy) | DYRK1A | 52 | nih.gov |
| 4i (5-hydroxy) | DYRK1A | 116 | nih.gov |
| 4j (5-hydroxy) | DYRK1A | 62 | nih.gov |
| 4k (5-hydroxy) | DYRK1A | 35 | nih.govnih.gov |
| 4k (5-hydroxy) | CLK1 | 20 | nih.govnih.gov |
| 4k (5-hydroxy) | CLK4 | 26 | nih.govnih.gov |
| 4k (5-hydroxy) | Haspin | 76 | nih.gov |
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. researchgate.net
Studies on various benzothiazole derivatives have shown they can cause cell cycle arrest at different phases. For instance, a novel benzothiazole derivative, SKLB826, was found to induce G2/M phase arrest in human hepatocellular carcinoma cells. researchgate.net Similarly, isoxazole (B147169) derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were reported to cause G2/M cell cycle arrest in Colo205 colon cancer cells. researchgate.net This arrest is often linked to the activation of tumor suppressor proteins like p53. researchgate.net The benzoxazole (B165842) derivative K313, a related heterocyclic compound, was shown to induce G0/G1 phase arrest in Nalm-6 and Daudi cancer cells. nih.gov
The induction of apoptosis is a key outcome of treatment with these compounds. A novel pyrazole-benzothiazole derivative, compound 8l, demonstrated a potent ability to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov The mechanism often involves the mitochondrial pathway, characterized by changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases. researchgate.net For example, compound 20c, an isoxazole-benzothiazole hybrid, was found to alter the Bcl-2/Bax ratio and accelerate caspase expression in Colo205 cells. researchgate.net Similarly, certain bis-thiazole derivatives were shown to upregulate pro-apoptotic genes like bax and puma while downregulating the anti-apoptotic Bcl-2 gene. frontiersin.org
Table 2: Examples of Benzothiazole Derivatives Inducing Cell Cycle Arrest and Apoptosis
| Compound | Cancer Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| SKLB826 | Human Hepatocellular Carcinoma | G2/M Arrest & Apoptosis | Not specified | researchgate.net |
| Compound 20c | Colo205 (Colon) | G2/M Arrest & Apoptosis | p53 activation, altered Bcl-2/Bax ratio | researchgate.net |
| Compound 8l | MDA-MB-231 (Breast) | Apoptosis | Concentration-dependent induction | nih.gov |
| Compound B7 | A431 (Epidermoid), A549 (Lung) | Apoptosis | Not specified | frontiersin.org |
| Compound 5f | KF-28 (Ovarian) | G1 Arrest & Apoptosis | Upregulation of Bax/Puma, downregulation of Bcl-2 | frontiersin.org |
Antidiabetic Research: Mechanistic Pathways
Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of antidiabetic drugs with a unique, insulin-independent mechanism of action. nih.govemanresearch.org SGLT2 is a protein located in the proximal convoluted tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli. mdpi.com
The thiadiazole scaffold has been incorporated into the design of novel SGLT2 inhibitors. Researchers have synthesized series of thiadiazole-based thioglycosides, aiming to mimic the structure of known SGLT2 inhibitors like Dapagliflozin. researchgate.net For example, a series of 5-(substituted benzyloxymethyl)-1,3,4-thiadiazol-2-yl-thio-β-D-pyranoglucosides were synthesized and evaluated for their anti-hyperglycemic activity. researchgate.net Preliminary in vivo tests using an oral glucose tolerance test (OGTT) in mice showed that several of these compounds exhibited potent anti-hyperglycemic effects, with some being more potent than the reference drug gliclazide (B1671584). researchgate.net
Table 3: Thiadiazole-Based SGLT2 Inhibitors and Their Activity
| Compound Class | General Structure | Activity | Reference |
|---|---|---|---|
| Thiadiazole-thioglycosides | 5-(substituted phenoxymethyl)-1,3,4-thiadiazol-2-yl-thio-β-D-pyranoglucoside | Potent anti-hyperglycemic activity in OGTT | researchgate.net |
| Compound 9Ah | Specific derivative of the above class | More potent than gliclazide in vivo | researchgate.net |
| Compounds 9Aa, 9Bi | Specific derivatives of the above class | Comparable potency to gliclazide in vivo | researchgate.net |
Central Nervous System (CNS) Activities and Mechanistic Understanding
The metabotropic glutamate (B1630785) receptor 4 (mGlu4) is a promising therapeutic target for CNS disorders, including Parkinson's disease. nih.gov Instead of directly activating the receptor (orthosteric agonism), positive allosteric modulators (PAMs) bind to a different site on the receptor, enhancing its response to the endogenous ligand, glutamate. nih.gov This approach offers the potential for greater specificity and a more nuanced modulation of receptor activity.
Research into mGlu4 PAMs has explored various heterocyclic scaffolds. Notably, a series of compounds featuring a benzo[d]isothiazole core—a close structural relative of benzo[d] Current time information in גולן, IL.nih.govnih.govthiadiazole—have been identified as mGlu4 PAMs. Specifically, 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides were developed and characterized for their modulatory activity. nih.gov While these specific compounds were not based on the benzothiadiazole ring, their discovery highlights the potential of related bicyclic sulfur-nitrogen heterocyclic systems in the design of mGlu4 modulators. Other research has led to the development of 1,2,4-oxadiazole (B8745197) derivatives that act as group III-preferring mGlu receptor PAMs, with potent activity at mGlu4. nih.gov The development of mGlu4 PAMs has faced challenges, with some candidates failing in clinical trials for Parkinson's disease, indicating the complexity of targeting this system effectively. nih.gov
Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibition in Neurodegenerative Diseases (e.g., Alzheimer's)
Derivatives of the thiadiazole and related benzothiazole scaffolds have been extensively investigated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. The primary therapeutic strategy involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Research has shown that various substituted benzimidazole-based thiazole analogues exhibit potent inhibitory activity against both AChE and BuChE. mdpi.com For instance, a series of twenty-four such derivatives demonstrated IC₅₀ values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. mdpi.com Within this series, analogues 16 and 21 were identified as the most powerful inhibitors of both enzymes. mdpi.com The structure-activity relationship study highlighted that a di-chloro substitution at the meta- and para-positions of the phenyl rings was particularly effective. mdpi.com Similarly, a hybrid molecule combining thiadiazole with a benzothiazine moiety yielded compounds with significant AChE inhibition, with IC₅₀ values as low as 0.025 µM. nih.gov
Molecular docking studies provide insight into the binding mechanisms. One potent thiadiazole derivative was shown to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE and BuChE, exhibiting a mixed-type inhibition pattern. dntb.gov.ua This dual binding is a desirable characteristic for effective cholinesterase inhibitors. Kinetic studies on drug-1,3,4-thiadiazole conjugates also confirmed a mixed-type mechanism for AChE inhibition. nih.gov One such conjugate, compound 3b , was found to be exceptionally potent with an IC₅₀ of 18.1 ± 0.9 nM, far exceeding the activity of the reference drug, neostigmine (B1678181) methyl sulfate. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Thiadiazole and Benzothiazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Thiazole-Benzimidazole Analogue 21 | AChE | 0.10 ± 0.05 µM | mdpi.com |
| Thiazole-Benzimidazole Analogue 21 | BuChE | 0.20 ± 0.05 µM | mdpi.com |
| Thiazole-Benzimidazole Analogue 16 | AChE | 0.20 ± 0.050 µM | mdpi.com |
| Thiazole-Benzimidazole Analogue 16 | BuChE | 0.50 ± 0.050 µM | mdpi.com |
| Thiadiazole-Benzothiazine Hybrid 3j | AChE | 0.025 µM | nih.gov |
| Thiadiazole-Benzothiazine Hybrid 3i | AChE | 0.027 µM | nih.gov |
| Thiazolylhydrazone Derivative | AChE | 0.0317 ± 0.001 µM | academie-sciences.fr |
| Drug-1,3,4-Thiadiazole Conjugate 3b | AChE | 18.1 ± 0.9 nM | nih.gov |
| Donepezil (Standard) | AChE | 2.16 ± 0.12 µM | mdpi.com |
| Donepezil (Standard) | BuChE | 4.5 ± 0.11 µM | mdpi.com |
DNA Binding and Cleavage Mechanisms
The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. Benzothiazole derivatives have been shown to engage with DNA through various modes, leading to the disruption of cellular processes.
Intercalation and Groove Binding Modes with Nucleic Acids
Computational and experimental studies have demonstrated that benzothiazole-based compounds can effectively bind to DNA. Molecular docking investigations suggest that these interactions are often sequence-specific. bohrium.com Benzothiazole (BNTZA) derivatives, for example, have been observed to bind to the minor groove of AT-rich DNA sequences. niscpr.res.in This binding is energetically favorable and can induce conformational changes in the DNA's B-form structure. niscpr.res.in
Further research into more complex conjugates, such as those linking benzothiazole with pyrrolobenzodiazepines, has revealed potent DNA-binding ability. nih.gov These conjugates can induce apoptosis and cause cell cycle arrest in the G0/G1 phase, highlighting a potential mechanism for their anticancer activity. nih.gov Molecular dynamics simulations have been employed to understand the structural requirements for these DNA binding interactions more deeply. nih.gov
Oxidative DNA Cleavage Pathways
Certain heterocyclic compounds can damage DNA through oxidative pathways, often following bioreductive activation. For example, the antitumor agent tirapazamine, a benzotriazine derivative, is known to cause significant damage to both purine (B94841) and pyrimidine (B1678525) residues in double-stranded DNA under hypoxic conditions. nih.gov Another class of compounds, benzotrithiole 2-oxides, can induce efficient DNA cleavage in the presence of cellular thiols like glutathione. nih.gov While direct evidence for Benzo[d] dntb.gov.uaniscpr.res.inbohrium.comthiadiazol-6-amine itself acting via this pathway is limited, the precedent set by structurally related heterocycles suggests that its derivatives could potentially be designed to function as DNA-cleaving agents through similar oxidative mechanisms.
Other Biological Activities and Mechanistic Postulations
Anti-inflammatory Mechanisms
Derivatives of the 1,2,3-thiadiazole scaffold have been noted for their anti-inflammatory properties. mdpi.com The primary mechanism postulated for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. nih.gov
In-silico docking studies of benzo[d]thiazol-2-amine derivatives have shown a high binding affinity for both COX-1 and COX-2 enzymes. researchgate.net Furthermore, synthesized imidazo[2,1-b] dntb.gov.uabohrium.comresearchgate.netthiadiazole derivatives have demonstrated significant in vivo anti-inflammatory activity, with some compounds showing efficacy comparable or superior to the standard drug diclofenac. nih.gov Molecular docking of these active compounds confirmed a higher inhibitory preference for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with NSAIDs. nih.gov
Herbicidal and Insecticidal Modes of Action
The benzo[d] dntb.gov.uaniscpr.res.inbohrium.comthiadiazole core and related structures are prominent in agricultural chemistry. nih.gov Benzo[d] dntb.gov.uaniscpr.res.inbohrium.comthiadiazole itself is known to act as a plant activator, inducing systemic acquired resistance and enhancing the plant's natural immunity to pathogens. nih.gov
Derivatives of 1,3,4-thiadiazole have demonstrated direct herbicidal effects. researchgate.net The proposed mechanism involves the inhibition of photosynthesis, specifically by disrupting electron transport and photophosphorylation, and preventing the accumulation of starch. researchgate.net More recent studies on tetrahydrophthalimide derivatives containing a thiadiazole moiety have identified them as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis, leading to rapid and effective weed control. acs.org
In addition to herbicidal properties, various benzothiazole derivatives exhibit insecticidal activity. researchgate.net The mode of action can involve the modulation of key insect enzymes. For instance, some benzothiazole-dihydropyridine derivatives have been shown to significantly elevate the levels of acetylcholinesterase in insect larvae, disrupting nerve function. researchgate.net Other enzymatic targets include α-esterases and phenoloxidase, with active compounds causing significant alterations in their activity levels, as well as decreases in total protein content. researchgate.net
Applications in Advanced Materials and Optoelectronic Research
Development as Organic Semiconductors and Radical Species
The benzo[d] mdpi.comnih.govresearchgate.netthiadiazole (isoBT) unit, an isomer of the widely utilized benzo[d] mdpi.comnih.govresearchgate.netthiadiazole (BT), is recognized as a potent electron-deficient heterocycle for the construction of organic semiconductors. researchgate.net This characteristic is crucial for creating materials used in devices like transistors and solar cells. researchgate.net The isoBT core serves as an effective building block for alternating copolymers, which have demonstrated high performance in electronic applications. researchgate.net For instance, copolymers constructed with isoBT units and tetrathiophene have yielded semiconductors with significant charge-carrier mobilities. researchgate.net
Quantum-mechanical calculations suggest that benzo[d] mdpi.comnih.govresearchgate.netthiadiazole has a relatively high Lowest Unoccupied Molecular Orbital (LUMO) energy level and a wide energy band gap, which can indicate high stability in the excited state and contribute to electron conductivity. nih.govnih.gov The structural and electronic properties of isoBT derivatives make them promising candidates for building organic semiconductor-based devices. nih.gov While research into the radical species of the closely related 1,2,5-thiadiazole 1,1-dioxides shows they can be successfully reduced to form stable monoanionic radicals, the specific investigation into the radical-forming capabilities of benzo[d] mdpi.comnih.govresearchgate.netthiadiazole derivatives is an evolving area. nih.gov
Integration into Organic Dyes and Chromophores
Derivatives of benzo[d] mdpi.comnih.govresearchgate.netthiadiazole are being actively explored as integral components of organic dyes and chromophores. mdpi.com These molecules are often designed with a donor-acceptor (D-A) architecture, where different parts of the molecule are responsible for donating and accepting electrons. mdpi.comresearchgate.net In such systems, the benzo[d] mdpi.comnih.govresearchgate.netthiadiazole unit typically functions as an electron-accepting moiety. nih.govnih.gov
Specifically, it has been incorporated as an internal acceptor in more complex D-A-π-A1 structures, which are known to possess superior light-harvesting abilities and stability compared to simpler D-π-A designs. mdpi.com The careful selection of donor groups and π-conjugated bridges to pair with the benzo[d] mdpi.comnih.govresearchgate.netthiadiazole acceptor allows for the fine-tuning of the molecule's optoelectronic properties. nih.gov This strategic molecular design can lead to materials with promising photovoltaic characteristics, suitable for applications like dye-sensitized solar cells. mdpi.comnih.gov The amine group at the 6-position of the core structure would act as an electron donor, creating a push-pull system within the molecule and enhancing its charge-transfer characteristics, which are vital for dye performance.
Components for Advanced Optoelectronic Devices
The versatile electronic nature of the benzo[d] mdpi.comnih.govresearchgate.netthiadiazole core has led to its investigation as a key component in a variety of advanced optoelectronic devices. nih.gov Its ability to function as an electron-deficient building block makes it suitable for applications that rely on the efficient management of charge carriers. researchgate.netnih.gov
The development of materials for organic light-emitting diodes (OLEDs) often involves the use of electron-acceptor heterocycles. mdpi.com Fused heterocyclic systems containing nitrogen and sulfur atoms, such as derivatives of benzo[d] mdpi.comnih.govresearchgate.netthiadiazole, have attracted significant interest for this purpose. nih.gov Specifically, building blocks derived from benzo[1,2-d:4,5-d']bis( mdpi.comnih.govresearchgate.netthiadiazole) have been identified as potentially useful for synthesizing components for OLEDs. nih.gov The electron-accepting properties of this heterocyclic system are crucial for creating the emissive layers in OLED devices where the recombination of electrons and holes leads to light emission.
| Device Performance of isoBT-based Dyes in DSSCs |
| Parameter |
| Molecular Structure |
| Power Conversion Efficiency (PCE) |
| Note: Specific performance data for Benzo[d] mdpi.comnih.govresearchgate.netthiadiazol-6-amine based DSSCs is an area of ongoing research. The table structure is provided for when such data becomes available. |
The performance of organic field-effect transistors (OFETs) is highly dependent on the charge transport characteristics of the organic semiconductor used. nih.gov Benzo[d] mdpi.comnih.govresearchgate.netthiadiazole (isoBT) has been implemented as a synthon for constructing alternating copolymers that function as the active layer in OFETs. researchgate.net Research has shown that polymers incorporating the isoBT unit can achieve significant performance metrics. researchgate.net
| OFET Performance Data for isoBT-based Polymers | | :----------------------------------------------- | :------------------ | | Polymer ID | Hole Mobility (cm²/Vs) | | P3 (difluoro-isoBT with tetrathiophene) | > 0.7 | | Data sourced from a study on isoBT-based copolymers. researchgate.net | |
These results demonstrate that isoBT is a viable alternative to more established acceptor units, capable of producing semiconductors with high hole mobilities, a key parameter for efficient OFET operation. researchgate.net
Electrochromic Materials Research
Electrochromic materials, which can change their optical properties in response to an applied voltage, are used in applications like smart windows and displays. Research into π-conjugated organic molecules, including those with donor-acceptor structures, has highlighted their potential for use in electrochromic devices (ECDs). nih.gov While polymers based on the isomeric benzo[c] mdpi.comnih.govnih.govthiadiazole have been successfully synthesized and shown to exhibit reversible color changes and good coloration efficiency, the exploration of benzo[d] mdpi.comnih.govresearchgate.netthiadiazole for this purpose is a more nascent field. researchgate.net However, related fused heterocyclic systems are considered promising candidates for electrochromic applications, suggesting a potential avenue for future research into isoBT derivatives. nih.govnih.gov
Patent Landscape Analysis and Research Trends
Examination of Patented Synthetic Methodologies for Benzo[d]google.comgoogle.commdpi.comthiadiazol-6-amine and Related Structures
The synthesis of Benzo[d] google.comgoogle.commdpi.comthiadiazol-6-amine is not explicitly detailed in a large volume of patent literature. However, general methods for the preparation of aminobenzothiadiazoles provide a likely, albeit not specifically patented, pathway. A common approach involves the reduction of the corresponding nitro-substituted benzothiadiazole. For instance, a mixture of nitro-benzo google.comgoogle.commdpi.comthiadiazoles can be reduced using iron powder in the presence of a strong acid like hydrochloric acid to yield a mixture of the corresponding amino isomers. Following this general principle, the synthesis of Benzo[d] google.comgoogle.commdpi.comthiadiazol-6-amine would likely proceed via the reduction of 6-nitro-benzo[d] google.comgoogle.commdpi.comthiadiazole.
Patents for related structures, such as other isomers and derivatives, offer insights into the synthetic strategies employed for this class of compounds. For example, a patented process for preparing 5-amino-1,2,3-thiadiazoles involves the reaction of a diazoacetonitrile with hydrogen sulfide (B99878) in the presence of a base. While this pertains to the non-fused thiadiazole ring, it highlights the chemical transformations utilized to introduce the amino group.
A selection of patents for the synthesis of related benzothiadiazole and aminothiadiazole compounds are summarized in the table below.
| Patent Number | Title | Assignee/Inventors | Summary of Methodology |
| US4269982A | Process for preparing 5-amino-1,2,3-thiadiazoles | Ube Industries | Describes a process for preparing 5-amino-1,2,3-thiadiazoles by reacting a diazoacetonitrile with hydrogen sulfide in the presence of a base or with a salt of hydrogen sulfide. mdpi.com |
| EP0644192B1 | A process for making a benzothiadiazole derivative | - | Details a process for producing 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine) by reacting 5-chloro-4-amino-2,1,3-benzothiadiazole with 1-acyl-2-imidazolidinone. google.com |
| US8586759B2 | Methods and systems for synthesis of a D-aminoluciferin precursor and related compounds | - | Discloses a multi-step process for the synthesis of 2-cyano-6-aminobenzothiazole, a precursor to an amino-luciferin derivative. google.com |
Analysis of Intellectual Property on Agronomic and Crop Protecting Applications
The benzothiadiazole scaffold is a key feature in a number of patented agrochemicals. These compounds have been shown to possess valuable microbicidal properties and can be utilized in crop protection to prevent and control infestations by phytopathogenic microorganisms. google.com The mode of action often involves the induction of systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens.
While patents specifically claiming the use of Benzo[d] google.comgoogle.commdpi.comthiadiazol-6-amine as a crop protecting agent are not prominent, the patent literature for related benzo-1,2,3-thiadiazole derivatives strongly suggests its potential in this area. These patents typically cover a range of substituted benzothiadiazoles, and the presence of an amino group at various positions on the benzene (B151609) ring is a common feature. For example, patents describe 1,2,3-thiadiazole (B1210528) carboxamide compounds for controlling fungal and bacterial pathogens. google.com
The following table highlights key patents related to the agronomic applications of benzo-1,2,3-thiadiazole derivatives.
| Patent Number | Title | Assignee/Inventors | Summary of Agronomic/Crop Protecting Application |
| US5248683A | Benzo-1,2,3-thiadiazole derivatives | - | Discloses benzo-1,2,3-thiadiazole derivatives with microbicidal properties for use in crop protection against phytopathogenic microorganisms. google.com |
| WO2018116073A1 | 1, 2, 3-thiadiazole compounds and their use as crop protecting agent | Bayer Cropscience Aktiengesellschaft | Describes 1,2,3-thiadiazole carboxamide and thioamide compounds for protecting crops against undesired phytopathogenic microorganisms. google.com |
| - | Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | - | A study demonstrating that a compound containing a 1,2,3-thiadiazole ring completely inhibited leaf damage and was more effective than the commercial plant activator tiadinil. mdpi.com |
Trends in Patenting for Novel Therapeutic and Material Applications
The versatile structure of the benzothiadiazole nucleus has led to its exploration in a variety of novel therapeutic and material science applications, a trend reflected in the patent landscape. mdpi.com In the therapeutic arena, derivatives of 1,2,3-thiadiazole have been investigated for a wide range of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties. mdpi.com The amino-substituted thiadiazoles, in particular, are considered a promising scaffold for the development of new antimicrobial agents. nih.gov
In the field of material science, benzothiadiazole derivatives have garnered attention for their unique electronic and photophysical properties. mdpi.com This has led to their investigation and patenting for use in organic light-emitting diodes (OLEDs). The benzo[d] google.comgoogle.commdpi.comdithiazole structure, a close relative, has seen a resurgence in interest for its electronic properties, appearing in both scientific and patent literature for applications as organic radicals and semiconductors. mdpi.com
The table below provides examples of patenting trends for novel applications of benzothiadiazole and related heterocyclic structures.
| Patent Application/Publication | Title/Area | Assignee/Inventors | Summary of Novel Therapeutic or Material Application |
| - | Antimicrobial Agents | - | A review highlighting that 2-amino-1,3,4-thiadiazole (B1665364) derivatives are promising scaffolds for new antimicrobial drugs. nih.gov |
| - | Therapeutic Potential of 1,2,3-Thiadiazole Derivatives | - | A comprehensive review detailing the broad spectrum of biomedical activities of 1,2,3-thiadiazole hybrids, including anticancer and antiviral properties. mdpi.com |
| - | Benzo google.comgoogle.commdpi.comdithiazole Compounds in Materials Chemistry | - | A review noting the renewed interest in benzo google.comgoogle.commdpi.comdithiazole structures for their electronic properties in applications such as organic radicals and semiconductors, reflected in recent patent literature. mdpi.com |
Q & A
Q. What are the standard synthetic routes for Benzo[d][1,2,3]thiadiazol-6-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions using precursors like substituted anilines and thiocyanates. For example, bromine/glacial acetic acid-mediated cyclization of aniline derivatives with sodium thiocyanate yields benzo[d]thiazol-2-amine intermediates . Further functionalization (e.g., urea or hydrazone formation) involves refluxing with hydrazine derivatives in solvents like ethylene glycol or methanol, followed by purification via HPLC . Optimization includes adjusting reaction time (e.g., 2–16 hours), temperature (40–160°C), and stoichiometry of reagents. Purity (>97%) is confirmed via HPLC and mass spectrometry .
Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound and its derivatives?
- NMR : -NMR identifies proton environments, such as aromatic protons in the benzothiadiazole ring (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). -NMR confirms carbon environments, including thiocarbonyl (C-S, ~165 ppm) and aromatic carbons .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight, while fragmentation patterns confirm substituent groups .
- HPLC : Retention time and peak symmetry assess purity (>97% is typical for research-grade compounds) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as toxicity data (e.g., mouse LD: >1 g/kg) suggest moderate acute toxicity .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents. Degradation products may pose additional hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound derivatives?
Discrepancies often arise from impurities or polymorphic forms. For example:
- Purification : Use recrystallization (ethanol/water) or column chromatography to isolate pure forms.
- Analytical Validation : Cross-validate melting points (e.g., 109–111°C for benzoxadiazole analogs) via differential scanning calorimetry (DSC) .
- Solubility : Test in polar (DMSO, methanol) and nonpolar (hexane) solvents under controlled pH .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives (e.g., antimicrobial, anticancer)?
- Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Derivatives like indeno[1,2-c]pyrazol-4-ones show promise via apoptosis pathways .
- Mechanistic Studies : Employ molecular docking to predict binding to targets like PRMT3 (allosteric inhibitors) or kinase domains .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The electron-deficient benzothiadiazole core facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. For example:
- Suzuki Coupling : Use Pd catalysts (e.g., PdCl(PPh)) with aryl boronic acids to introduce substituents .
- Urea Formation : React with isocyanates in THF/triethylamine to generate urea-linked derivatives (e.g., 14a–d), which enhance bioactivity .
Q. What strategies improve the stability of this compound under acidic/basic conditions?
- pH Stability : Avoid strong acids (e.g., HSO) to prevent ring-opening. In basic conditions (pH >10), degradation accelerates; use buffered solutions (pH 6–8) for reactions .
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance resonance stabilization .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) precisely. For example, TCI America’s safety guidelines emphasize reproducibility in lab-scale syntheses .
- Contradiction Analysis : Compare spectral data (NMR, IR) with literature (e.g., NIST databases) to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
